molecular formula C7H6N2O3S2 B8372587 2-Sulfamoyl-6-hydroxythieno[3,2-b]pyridine

2-Sulfamoyl-6-hydroxythieno[3,2-b]pyridine

Cat. No.: B8372587
M. Wt: 230.3 g/mol
InChI Key: LPXKAHZLRQJDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Sulfamoyl-6-hydroxythieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H6N2O3S2 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6N2O3S2

Molecular Weight

230.3 g/mol

IUPAC Name

6-hydroxythieno[3,2-b]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S2/c8-14(11,12)7-2-5-6(13-7)1-4(10)3-9-5/h1-3,10H,(H2,8,11,12)

InChI Key

LPXKAHZLRQJDQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=C2)S(=O)(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-sulfamoyl-6-methoxythieno[3,2-b]pyridine (512 mg, 2.1 mmol) and pyridine hydrochloride (1.62 g, 14 mmol), under a nitrogen atmosphere, was placed in an oil bath heated at 190° C. for 3/4 hour. The cooled mixture was diluted with water as the product slowly crystallized out. The mixture was extracted into ethyl acetate/methanol, washed with water, dried over anhydrous sodium sulfate, filtered through a pad of charcoal and evaporated. The residue was triturated with diethyl ether and the product was collected by filtration (330 mg, 68% yield). Crystallization from hot ethyl acetate/methanol by boiling off the methanol gave pure product, m.p. 248°-250° C.
Quantity
512 mg
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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